molecular formula C26H24O11 B1245788 Gemixanthone A

Gemixanthone A

Cat. No. B1245788
M. Wt: 512.5 g/mol
InChI Key: FKKSZBVQSIKKQM-CVDCTZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gemixanthone A is a natural product found in Hypericum geminiflorum with data available.

Scientific Research Applications

Antiplatelet and Anti-inflammatory Properties

Gemixanthone A, along with other xanthones, has demonstrated potential in the field of medicine due to its antiplatelet and anti-inflammatory activities. In a study, compounds isolated from Hypericum geminiflorum, including gemichalcone A, showed significant inhibitory effects on platelet aggregation and the release of chemical mediators from mast cells and neutrophils, indicating their potential use in treating inflammatory diseases and thrombotic disorders (Chung et al., 2002).

Antifungal Activity

Research has also shown the effectiveness of various xanthones, including caledonixanthone E, in combating fungal infections. In one study, caledonixanthone E exhibited strong activity against the human pathogenic fungus Aspergillus fumigatus, suggesting its potential as a model for new antifungal drugs (Larcher et al., 2004).

Anticancer Properties

Xanthones have shown promise in cancer research, with several compounds exhibiting cytotoxic activity against various human tumor cell lines. For instance, xanthones isolated from Emericella variecolor displayed moderate activities against gastric, colon, and breast carcinomas (Pornpakakul et al., 2006).

Biosynthesis Studies

Understanding the biosynthesis of xanthones can aid in their biotechnological production. A study on Hypericum species revealed insights into the sequential gem-diprenylation of tetrahydroxyxanthone, contributing to the development of efficient production methods for pharmacologically interesting xanthones (Nagia et al., 2019).

properties

Product Name

Gemixanthone A

Molecular Formula

C26H24O11

Molecular Weight

512.5 g/mol

IUPAC Name

(2S,3S)-10-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5,8-dimethoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one

InChI

InChI=1S/C26H24O11/c1-31-14-7-12(28)8-15-20(14)21(29)13-9-18(34-4)25-26(24(13)35-15)37-23(19(10-27)36-25)11-5-16(32-2)22(30)17(6-11)33-3/h5-9,19,23,27-28,30H,10H2,1-4H3/t19-,23-/m0/s1

InChI Key

FKKSZBVQSIKKQM-CVDCTZTESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H](OC3=C(C=C4C(=C3O2)OC5=C(C4=O)C(=CC(=C5)O)OC)OC)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(C=C4C(=C3O2)OC5=C(C4=O)C(=CC(=C5)O)OC)OC)CO

synonyms

gemi-xanthone A
gemixanthone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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